molecular formula C13H14BrN3O2 B2900651 Tert-butyl 4-bromo-3-pyridin-2-ylpyrazole-1-carboxylate CAS No. 2287271-10-5

Tert-butyl 4-bromo-3-pyridin-2-ylpyrazole-1-carboxylate

Cat. No. B2900651
CAS RN: 2287271-10-5
M. Wt: 324.178
InChI Key: RSWBVMKYVWONFY-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-3-pyridin-2-ylpyrazole-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a kinase inhibitor that has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Mechanism of Action

Tert-butyl 4-bromo-3-pyridin-2-ylpyrazole-1-carboxylate works by inhibiting the activity of various kinases, including BTK, ITK, and TXK. These kinases play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and survival. By inhibiting the activity of these kinases, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to inhibit the activity of various kinases, including BTK, ITK, and TXK. It has also been found to inhibit the growth of cancer cells and has potential applications in cancer therapy.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-bromo-3-pyridin-2-ylpyrazole-1-carboxylate has several advantages and limitations for lab experiments. One of the significant advantages of this compound is its potent inhibitory activity against various kinases. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in some experiments.

Future Directions

Tert-butyl 4-bromo-3-pyridin-2-ylpyrazole-1-carboxylate has several potential future directions. This compound has been found to have potential applications in cancer therapy and can be used in the development of new cancer drugs. Additionally, this compound can be used in the development of new kinase inhibitors for the treatment of various diseases, including autoimmune diseases and inflammatory disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions. With further research, this compound has the potential to be used in the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of Tert-butyl 4-bromo-3-pyridin-2-ylpyrazole-1-carboxylate involves a series of chemical reactions that include the reaction of 4-bromo-3-pyridin-2-ylpyrazole-1-carboxylic acid with tert-butanol and thionyl chloride. The reaction mixture is then heated to form this compound.

Scientific Research Applications

Tert-butyl 4-bromo-3-pyridin-2-ylpyrazole-1-carboxylate has been extensively studied for its potential applications in the field of scientific research. This compound has been found to be a potent inhibitor of various kinases, including BTK, ITK, and TXK. It has also been found to inhibit the growth of cancer cells and has potential applications in cancer therapy.

properties

IUPAC Name

tert-butyl 4-bromo-3-pyridin-2-ylpyrazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2/c1-13(2,3)19-12(18)17-8-9(14)11(16-17)10-6-4-5-7-15-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWBVMKYVWONFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C(=N1)C2=CC=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2287271-10-5
Record name tert-butyl 4-bromo-3-(pyridin-2-yl)-1H-pyrazole-1-carboxylate
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